molecular formula C12H12BrNOS B8317728 1-Acetyl-6-bromo-1,2-dihydrospiro[indole-3,3'-thietane]

1-Acetyl-6-bromo-1,2-dihydrospiro[indole-3,3'-thietane]

Cat. No. B8317728
M. Wt: 298.20 g/mol
InChI Key: CIGPDYVRWHVABX-UHFFFAOYSA-N
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Patent
US08765940B2

Procedure details

To an ice cooled solution of 6-bromo-1,2-dihydrospiro[indole-3,3′-thietane] (0.25 g, 0.96 mmol), 4-dimethylaminopyridine (5.89 mg, 0.048 mmol), and triethylamine (0.269 mL, 1.928 mmol) in DCM (9.64 mL) was added acetyl chloride (0.137 mL, 1.928 mmol). The solution was stirred for 5 min at this temperature, the ice bath was removed and the solution was stirred at rt for 3 h. The reaction was poured into 2N HCl aqueous solution and extracted with EtOAc. The combined organic extracts were dried over MgSO4 and concentrated under reduced pressure to give 1-acetyl-6-bromo-1,2-dihydrospiro[indole-3,3′-thietane] as a yellow solid. Mass Spectrum (ESI) m/e=297.9 [(M+1) (79Br)] and 300.0 [(M+1) (81Br)].
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-bromo-1,2-dihydrospiro[indole-3,3′-thietane]
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.269 mL
Type
reactant
Reaction Step One
Quantity
0.137 mL
Type
reactant
Reaction Step One
Quantity
5.89 mg
Type
catalyst
Reaction Step One
Name
Quantity
9.64 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]2[NH:8][CH2:9][C:10]3([CH2:13][S:12][CH2:11]3)[C:5]2=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:21](Cl)(=[O:23])[CH3:22]>CN(C)C1C=CN=CC=1.C(Cl)Cl>[C:21]([N:8]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:7]=2)[C:10]2([CH2:13][S:12][CH2:11]2)[CH2:9]1)(=[O:23])[CH3:22]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
6-bromo-1,2-dihydrospiro[indole-3,3′-thietane]
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC=C2C(=C1)NCC21CSC1
Name
Quantity
0.269 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.137 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5.89 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
9.64 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 5 min at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
STIRRING
Type
STIRRING
Details
the solution was stirred at rt for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction was poured into 2N HCl aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)N1CC2(CSC2)C2=CC=C(C=C12)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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